Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic applications and its role as an intermediate in various chemical syntheses .
Preparation Methods
The synthesis of ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[B]thiophene with ethyl esters . One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a role in cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
These compounds share the thiophene nucleus but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of thiophene derivatives in medicinal chemistry .
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 3-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)11-10(13)8-6-7(2)4-5-9(8)16-11/h7H,3-6,13H2,1-2H3 |
InChI Key |
NFBSFRSYGDHIJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCC(C2)C)N |
Origin of Product |
United States |
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